(R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride
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Overview
Description
(R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C7H9FN2·HCl and a molecular weight of 176.62 g/mol. It is a derivative of pyridine, featuring a fluorine atom at the 5-position of the pyridine ring and an ethanamine group attached to the 2-position. This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chiral Resolution: One common method involves the resolution of racemic mixtures using chiral agents to obtain the (R)-enantiomer.
Chemical Synthesis: The compound can be synthesized through a series of reactions starting from 5-fluoropyridine. The pyridine ring is first nitrated, followed by reduction to form the corresponding amine.
Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to control the reaction environment.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Substitution reactions at the pyridine ring can lead to the formation of different substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Pyridine N-oxide derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Substituted pyridines with different functional groups.
Scientific Research Applications
(R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor for the development of pharmaceuticals.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system involved.
Comparison with Similar Compounds
(R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is unique due to its chiral nature and the presence of the fluorine atom. Similar compounds include:
1-(5-Fluoropyridin-2-yl)ethanamine: Lacks the chiral center.
2-Fluoropyridine: Different position of the fluorine atom.
5-Fluoropyridine: No amine group.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
(1R)-1-(5-fluoropyridin-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSNHILBBHFTPS-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C(C=C1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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